Meso-tetra (2,3,4-trifluorophenyl) porphine

Photodynamic therapy Singlet oxygen quantum yield Fluorinated porphyrin photosensitizers

Meso-tetra(2,3,4-trifluorophenyl)porphine (CAS 1821342-32-8, IUPAC: 5,10,15,20-tetrakis(2,3,4-trifluorophenyl)porphyrin) is a synthetic free-base meso-substituted porphyrin belonging to the halogenated tetraarylporphyrin family. Each of its four meso-phenyl rings carries three fluorine atoms at the 2-, 3-, and 4-positions, yielding a molecular formula of C₄₄H₁₈F₁₂N₄ and a molecular weight of 830.62 g·mol⁻¹.

Molecular Formula C44H18F12N4
Molecular Weight 830.6 g/mol
Cat. No. B12340090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-tetra (2,3,4-trifluorophenyl) porphine
Molecular FormulaC44H18F12N4
Molecular Weight830.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C(=C(C=C7)F)F)F)C8=C(C(=C(C=C8)F)F)F)C=C4)C9=C(C(=C(C=C9)F)F)F)N3)F)F)F
InChIInChI=1S/C44H18F12N4/c45-21-5-1-17(37(49)41(21)53)33-25-9-11-27(57-25)34(18-2-6-22(46)42(54)38(18)50)29-13-15-31(59-29)36(20-4-8-24(48)44(56)40(20)52)32-16-14-30(60-32)35(28-12-10-26(33)58-28)19-3-7-23(47)43(55)39(19)51/h1-16,57,60H
InChIKeyLJNDKSBQGRXRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meso-Tetra(2,3,4-trifluorophenyl)porphine Procurement Guide: Core Identity and Structural Context


Meso-tetra(2,3,4-trifluorophenyl)porphine (CAS 1821342-32-8, IUPAC: 5,10,15,20-tetrakis(2,3,4-trifluorophenyl)porphyrin) is a synthetic free-base meso-substituted porphyrin belonging to the halogenated tetraarylporphyrin family . Each of its four meso-phenyl rings carries three fluorine atoms at the 2-, 3-, and 4-positions, yielding a molecular formula of C₄₄H₁₈F₁₂N₄ and a molecular weight of 830.62 g·mol⁻¹ . The compound is manufactured as a specialty chemical typically supplied at ≥95% purity and is sold as a mixture of atropisomers arising from restricted rotation of the ortho,ortho′-disubstituted meso-aryl groups . Its synthesis follows the Adler-Longo condensation of pyrrole with 2,3,4-trifluorobenzaldehyde, and its electronic structure has been characterized by DFT calculations (B3LYP/6-311++G(d,p)) and X-ray diffraction [1].

Why Meso-Tetra(2,3,4-trifluorophenyl)porphine Cannot Be Replaced by Other Fluorinated or Non-Fluorinated Tetraarylporphyrins


Fluorinated meso-tetraarylporphyrins are not interchangeable despite sharing a common tetrapyrrole core. The position, number, and pattern of fluorine substituents on the meso-phenyl rings dictate three properties critical to research and industrial selection: (i) the electronic ground-state redox potentials and HOMO–LUMO gap, (ii) the photophysical triplet-state kinetics and singlet oxygen quantum yields relevant to photodynamic therapy (PDT), and (iii) the atropisomer composition, which controls metalation selectivity and supramolecular assembly [1]. Specifically, changing from the 2,3,4-trifluorophenyl pattern to the 2,3,5,6-tetrafluorophenyl or pentafluorophenyl pattern alters the rate of photoinduced singlet-oxygen generation and the electrochemical oxidation potential by tens to hundreds of millivolts, as demonstrated in comparative photochemical and electrochemical studies of structurally analogous fluorinated porphyrin series [2]. Therefore, data generated with one fluoroarylporphyrin cannot be extrapolated to another without independent experimental verification.

Quantitative Differentiation Evidence for Meso-Tetra(2,3,4-trifluorophenyl)porphine Against Its Closest Analogs


Head-to-Head Singlet Oxygen Generation Kinetics: 2,3,4-Trifluorophenyl vs. 2,3,5,6-Tetrafluorophenyl Porphyrin

In a direct comparative study under identical experimental conditions, meso-tetra(2,3,4-trifluorophenyl)porphyrin and meso-tetra(2,3,5,6-tetrafluorophenyl)porphyrin were evaluated for their ability to generate singlet oxygen (¹O₂) via the DPA (9,10-diphenylanthracene) bleaching method in 1,4-dioxane using argon-laser photolysis (Coherent I90) [1]. Absorbance was monitored at 15-minute intervals over 90 minutes, and the reaction order and rate with respect to porphyrin and DPA were determined for each compound. The 2,3,4-trifluorophenyl congener exhibited measurably different reaction kinetics from the 2,3,5,6-tetrafluorophenyl isomer, demonstrating that the fluorine substitution pattern—not merely the total fluorine count—governs photodynamic efficiency [1]. (Note: Exact numerical rate constants were not publicly accessible from the abstract; the thesis documents that the two isomers are kinetically distinguishable under the stated conditions.)

Photodynamic therapy Singlet oxygen quantum yield Fluorinated porphyrin photosensitizers

DFT-Calculated HOMO–LUMO Gap and Global Reactivity Descriptors: Electronic Ground-State Differentiation

The electronic structure of meso-tetra(2,3,4-trifluorophenyl)porphine was optimized at the B3LYP/6-311++G(d,p) level, and frontier molecular orbital (FMO) energies, the HOMO–LUMO gap, and global reactivity descriptors (electrophilicity index, chemical hardness, softness) were computed [1]. The experimental XRD-derived bond lengths and angles agreed well with the theoretical values, validating the computational model [1]. While the study did not include a direct comparator, the HOMO–LUMO gap of fluorinated tetraarylporphyrins is known to increase relative to non-fluorinated meso-tetraphenylporphine (TPP) due to the electron-withdrawing effect of fluorine, which stabilizes the HOMO more than the LUMO; this has been quantified in structurally analogous Al(III) porphyrin series where 3,4,5-trifluorophenyl substitution shifts the first oxidation potential anodically by approximately 0.15–0.25 V versus the all-phenyl analog [2].

DFT calculation HOMO-LUMO gap Electronic structure Chemical reactivity descriptors

Atropisomer Composition: A Structural Differentiator from Symmetric Analogs Affecting Metalation Selectivity

Meso-tetra(2,3,4-trifluorophenyl)porphine is commercially supplied as a mixture of four atropisomers (αβαβ, ααββ, αααβ, and αααα), arising from the unsymmetrical ortho-substitution pattern of the 2,3,4-trifluorophenyl rings, which creates a rotational barrier around the meso-C–phenyl bond . This atropisomerism is structurally distinct from that of meso-tetra(2,6-difluorophenyl)porphine (which has only two ortho-fluorine substituents, yielding lower rotational barriers and different isomer ratios) and meso-tetra(pentafluorophenyl)porphine (which, despite having ortho-fluorines, presents a symmetric ortho,ortho′ pattern that simplifies the atropisomer distribution) [1]. The αααα atropisomer, in particular, provides a pre-organized binding pocket for metal insertion, and the isomeric composition can influence the yield and selectivity of metalloporphyrin formation in catalytic and materials synthesis .

Atropisomerism Metalation selectivity Porphyrin stereochemistry Supramolecular chemistry

Procurement-Grade Purity Benchmarking: Vendor-Specified Purity and Analytical Characterization

Commercial suppliers report purities of 95% (Frontier Specialty Chemicals, CymitQuimica, Bidepharm) to >98% (MedKoo) for meso-tetra(2,3,4-trifluorophenyl)porphine, with batch-specific Certificates of Analysis (CoA) available upon request . In comparison, the widely used reference compound meso-tetraphenylporphine (TPP) is routinely available at >97–99% purity from multiple vendors. The slightly lower typical purity of the fluorinated congener reflects the added synthetic complexity of the trifluorobenzaldehyde condensation and the challenges of atropisomer separation. MedKoo specifies an exact mass of 830.1340 Da, HPLC-verified purity >98%, and provides NMR and HPLC traces upon request . Santa Cruz Biotechnology lists the compound at $1,700 per 500 mg, indicating a premium over non-fluorinated TPP (typically <$100 per gram) that reflects both synthetic cost and specialized utility .

Porphyrin purity Quality control Procurement specification Analytical characterization

Highest-Confidence Application Scenarios for Meso-Tetra(2,3,4-trifluorophenyl)porphine Based on Verified Evidence


Photodynamic Therapy (PDT) Photosensitizer Development Requiring Fluorination-Pattern-Specific Singlet Oxygen Kinetics

The direct comparative evidence from Newberry (2017) establishes that the 2,3,4-trifluorophenyl substitution pattern yields distinct singlet-oxygen generation kinetics compared to the 2,3,5,6-tetrafluorophenyl isomer under argon-laser photolysis in 1,4-dioxane [1]. Researchers developing structure–activity relationships (SAR) for PDT photosensitizers should select this compound when the goal is to probe how the asymmetric ortho,meta,para-fluorination pattern—as opposed to symmetric ortho,orth′ or all-positions-fluorinated patterns—modulates the triplet-state lifetime and ¹O₂ quantum yield. The DPA-bleaching assay validated in that thesis provides a directly transferable experimental protocol.

Electron-Transfer and Charge-Separation Studies Exploiting Anodically Shifted Redox Potentials

Class-level evidence from Al(III) porphyrin–fullerene dyads demonstrates that meso-trifluorophenyl substitution shifts the first oxidation potential anodically by approximately 0.15–0.25 V relative to all-phenyl analogs, enabling better energetic alignment for photoinduced charge separation and slower charge recombination [2]. The DFT-characterized electronic structure of the title compound, with its validated HOMO–LUMO gap and global electrophilicity index [3], supports its use as a high-potential electron donor or acceptor building block in donor–acceptor conjugates, molecular photovoltaics, and artificial photosynthetic reaction centers.

Stereoselective Metalloporphyrin Synthesis Leveraging the Atropisomer Distribution

The compound's availability as a defined mixture of four atropisomers (αβαβ, ααββ, αααβ, αααα) makes it a valuable starting material for stereoselective metalation studies . The unsymmetrical 2,3,4-trifluorophenyl pattern creates a rotational barrier that stabilizes the atropisomers at ambient temperature, allowing chromatographic separation or kinetic trapping of specific isomers prior to metal insertion. This is a meaningful differentiation from meso-tetra(pentafluorophenyl)porphine, whose symmetric ortho,orth′-difluoro arrangement offers fewer stereochemical handles for selective metalation. Researchers in bioinorganic chemistry and catalysis who require a pre-organized binding pocket should consider this compound over simpler fluorinated or non-fluorinated tetraarylporphyrins.

Spectroscopic and Crystallographic Reference Standard for Fluorinated Porphyrin Libraries

The combined XRD and DFT characterization published by Suhta et al. (2023) provides a validated structural and electronic reference point for this specific fluorination pattern [3]. The agreement between experimental (XRD) and theoretical (DFT) bond lengths and angles, along with the computed FMO energies, Hirshfeld surface analysis, and Natural Bond Orbital (NBO) descriptors, establishes a benchmark that can be used to calibrate computational models for other fluorinated porphyrins. Procurement of this compound as a characterized standard is justified when building or validating a computational library of fluoroarylporphyrin electronic structures.

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